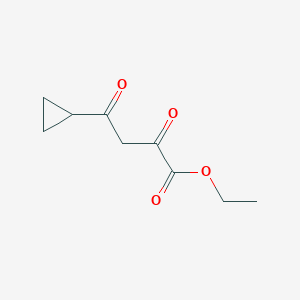

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

描述

Overview of Beta-Keto Esters in Organic Synthesis

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. This arrangement of functional groups imparts a high degree of chemical versatility, making them foundational synthons in organic chemistry. The methylene (B1212753) protons situated between the two carbonyl groups are particularly acidic, facilitating the formation of a stabilized enolate ion upon treatment with a base.

This reactivity allows beta-keto esters to participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions such as the Claisen condensation. scribd.com Their ability to serve as both nucleophiles (as enolates) and electrophiles makes them indispensable intermediates in the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents. google.com The dual carbonyl functionality provides numerous handles for subsequent chemical transformations, allowing for the creation of diverse and intricate structures. googleapis.comgoogleapis.com

Significance of Cyclopropane (B1198618) Moiety in Molecular Design

The cyclopropane ring, the smallest of the carbocycles, is far more than a simple three-carbon ring. Its significance in molecular design and medicinal chemistry stems from its unique structural and electronic properties. google.comambeed.com The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-orbital character, giving the ring properties that are intermediate between those of alkanes and alkenes. researchgate.net

In drug design, the incorporation of a cyclopropane moiety can have several beneficial effects. nih.gov Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. acs.org The cyclopropyl (B3062369) group can also serve as a metabolically stable bioisostere for other groups, like a gem-dimethyl or an alkene, potentially improving a drug candidate's pharmacokinetic profile. ambeed.com Furthermore, its unique electronic nature can influence the acidity or basicity of nearby functional groups, fine-tuning the molecule's properties. google.com The presence of this motif is a recurring feature in numerous approved drugs and biologically active natural products. ambeed.comazetidine.com

Historical Context and Current Relevance of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

While the precise date of its first synthesis is not prominently documented, this compound has emerged in the 21st century as a valuable and specialized building block in synthetic chemistry. Its preparation is often achieved via a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate (B1200264), a classic method for forming beta-keto esters. google.com

The compound's current relevance is almost exclusively tied to its application as a precursor for creating complex heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. Research has demonstrated its utility in multi-component reactions, where its 1,3-dicarbonyl system can react with various reagents in a single pot to rapidly build molecular complexity. google.com

Specifically, this compound is used as a key reactant in the synthesis of:

Pyrrolone derivatives : In a one-pot, three-component reaction with various aldehydes and anilines, it yields substituted pyrrolones. These compounds have been investigated as allosteric modulators for chemokine receptors CCR1 and CCR2, which are implicated in inflammatory and immune diseases. google.com

Pyrazolyl-pyridinone compounds : It is reacted with aminopyrazoles, such as 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine, to generate intermediates for synthesizing inhibitors of EZH2, a histone methyltransferase that is a target in cancer therapy. googleapis.com

Isoxazole (B147169) derivatives : The compound reacts with hydroxylamine (B1172632) to form ethyl 5-cyclopropylisoxazole-3-carboxylate. google.comnih.gov This isoxazole scaffold serves as a precursor for developing positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor, a target for treating central nervous system disorders. google.comnih.gov

These applications underscore its role as a strategic component for generating libraries of novel compounds for drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21080-80-8 | |

| Molecular Formula | C₉H₁₂O₄ | |

| Molecular Weight | 184.19 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Liquid / Oil | nih.govambeed.com |

Table 2: Applications of this compound in Heterocycle Synthesis

| Target Heterocycle | Reaction Partner(s) | Therapeutic Area/Target | Reference |

|---|---|---|---|

| Pyrrolones | Aldehydes, Anilines | Inflammatory Diseases (CCR1/CCR2 Modulators) | google.com |

| Pyrazolyl-pyridinones | Aminopyrazoles | Oncology (EZH2 Inhibitors) | googleapis.comgoogleapis.com |

| Isoxazoles | Hydroxylamine | CNS Disorders (α7 nAChR Modulators) | google.comnih.gov |

Research Gaps and Future Directions for this compound

Despite its demonstrated utility, the full synthetic potential of this compound remains to be explored. Several research gaps and future directions can be identified:

Asymmetric Synthesis : The documented applications, such as the synthesis of pyrrolone derivatives, result in racemic products. google.com A significant research gap is the development of enantioselective synthetic methods using this building block. The design of chiral catalysts for asymmetric versions of the multi-component reactions would provide access to enantiomerically pure compounds, which is a critical step for developing viable pharmaceutical candidates.

Expansion of Synthetic Utility : Current research has largely focused on its use in synthesizing five-membered heterocyclic rings (pyrrolones, isoxazoles, etc.). A future direction would be to explore its reactivity for constructing other important scaffolds, such as six-membered rings like pyridines, pyrimidines, or pyrones, which are also prevalent in bioactive molecules.

Exploration of New Therapeutic Targets : The core scaffolds generated from this compound have been directed toward specific biological targets. Its use as a versatile building block could be extended to generate novel compound libraries for screening against a wider range of biological targets, including those in agrochemicals and materials science.

Derivatization and Analogs : The synthesis and application of analogs of the title compound, for example, by replacing the ethyl ester with other groups or modifying the cyclopropyl ring, remain largely unexplored. Such analogs could offer different reactivity profiles or lead to final products with improved properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXVJFDESXWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588367 | |

| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-80-8 | |

| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation. This reaction is a cornerstone in carbon-carbon bond formation in organic chemistry. fiveable.me

Claisen Condensation Reactions

The Claisen condensation involves the reaction of an enolizable ester or ketone with a non-enolizable ester in the presence of a strong base to form a β-keto ester or a β-diketone. openstax.orglibretexts.orglibretexts.org In the synthesis of this compound, a mixed or "crossed" Claisen condensation is employed. openstax.orglibretexts.org

Reaction of Methyl Ketones with Diethyl Oxalate (B1200264)

The synthesis of this compound is achieved through the crossed Claisen condensation of methyl cyclopropyl (B3062369) ketone with diethyl oxalate. openstax.orglibretexts.orgpressbooks.pub In this reaction, the methyl cyclopropyl ketone serves as the enolizable component, while diethyl oxalate, lacking α-hydrogens, acts as the non-enolizable electrophilic acceptor. openstax.orglibretexts.org The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the α-carbon of the methyl cyclopropyl ketone to form a nucleophilic enolate. fiveable.me This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final product, this compound. libretexts.orglibretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the Claisen condensation for producing this compound are influenced by several factors, including the choice of base, solvent, and reaction temperature. fiveable.me Strong, non-nucleophilic bases are preferred to ensure efficient enolate formation without competing side reactions. The solvent choice is also critical, with aprotic solvents often favored to prevent protonation of the enolate intermediate. fiveable.me Temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

To illustrate the impact of these conditions, the following interactive data table summarizes typical parameters for the Claisen condensation of methyl ketones with dialkyl carbonates or oxalates, based on general principles and related literature.

| Parameter | Condition | Rationale |

| Base | Sodium ethoxide, Potassium tert-butoxide | Strong bases that effectively generate the ketone enolate. fiveable.me |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Aprotic solvents that do not interfere with the enolate. fiveable.me |

| Temperature | 0 °C to reflux | Lower temperatures can improve selectivity, while higher temperatures may be needed to drive the reaction to completion. |

| Reactant Ratio | Excess of diethyl oxalate | Using the non-enolizable ester in excess can help to maximize the yield of the desired crossed-condensation product. |

Alternative Synthetic Approaches

While the Claisen condensation is the most direct route, alternative synthetic strategies for analogous dicarbonyl compounds have been explored, which could potentially be adapted for the synthesis of this compound.

Exploration of Cyclopropanation Reactions

One alternative approach involves the modification of a pre-existing β-dicarbonyl compound through a cyclopropanation reaction. For instance, the cyclopropanation of silyl (B83357) enol ethers derived from β-keto esters is a known transformation. orgsyn.orgiupac.org This reaction typically involves the use of a Simmons-Smith or related reagent to introduce a cyclopropane (B1198618) ring. While not a direct synthesis of the target molecule, this methodology could be envisioned as a route to modify a related precursor. A hypothetical pathway could involve the cyclopropanation of an appropriate enol ether followed by hydrolysis to yield a cyclopropyl-substituted β-keto ester. orgsyn.orgorgsyn.orgresearchgate.net

Aldol (B89426) Condensation Strategies

The principal synthetic route to this compound involves a Claisen condensation, a carbon-carbon bond-forming reaction that is mechanistically related to the Aldol condensation. In this strategy, a ketone enolate reacts with an ester. Specifically, the enolate of cyclopropyl methyl ketone attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the ketone to form the nucleophilic enolate. This is followed by the nucleophilic attack on the diethyl oxalate and subsequent elimination of an ethoxide leaving group to form the β-dicarbonyl system.

Precursor and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of the target molecule is critically dependent on the selection of appropriate starting materials that provide the necessary structural components.

Cyclopropyl methyl ketone (also known as acetylcyclopropane) is a crucial precursor, providing the cyclopropyl ring and the adjacent carbonyl group. chemicalbook.com This compound is a significant organic raw material and intermediate in its own right. chemicalbook.com In the context of synthesizing this compound, it serves as the nucleophilic component in the Claisen condensation after being converted to its enolate form. The presence of the cyclopropyl group is a key structural feature that is carried through from this starting material to the final product. Cyclopropyl methyl ketone is utilized as an intermediate in the manufacturing of various pharmaceuticals and agrochemicals. chemicalbook.com

Diethyl oxalate is the second key reactant, functioning as the electrophilic dicarbonyl source. nih.gov In the condensation reaction, it provides the ethyl ester group and the second carbonyl functionality required to form the dioxobutanoate structure. nih.gov This colorless liquid is employed as a solvent and as an intermediate in the synthesis of pharmaceuticals and perfumes. nih.gov Its two ester groups make it an excellent electrophile for reactions with nucleophiles like the enolate of cyclopropyl methyl ketone.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 21080-80-8 | C₉H₁₂O₄ | 184.19 |

| Cyclopropyl Methyl Ketone | 765-43-5 | C₅H₈O | 84.12 |

| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 |

This table presents key identification and property data for the target compound and its primary precursors.

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for its ability to confer unique conformational properties and metabolic stability to molecules. nih.govnih.gov The interest in these structures has spurred the development of a wide array of cyclopropyl-containing building blocks for organic synthesis. nih.govresearchgate.net These building blocks serve as versatile starting points for constructing complex molecular architectures. nih.govnih.gov

Examples of such building blocks include:

Cyclopropyl carbonyl chloride : Used for introducing the cyclopropanoyl group. minakem.com

Cyclopropyl methyl bromide : A precursor for introducing the cyclopropylmethyl group. minakem.com

Amino cyclopropane carbonitrile : A building block for synthesizing cyclopropyl-containing amino acids. minakem.com

The development of diverse synthetic strategies allows for the creation of libraries of chiral cyclopropane scaffolds, which are invaluable resources for drug discovery and development campaigns. nih.gov

Modern Synthetic Techniques and Innovations

While traditional batch chemistry is effective, modern techniques aim to improve the efficiency, safety, and scalability of chemical syntheses.

Continuous flow synthesis has emerged as a powerful technology in modern organic chemistry, offering significant advantages over conventional batch processing. flinders.edu.au This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Key benefits include superior control over reaction parameters like temperature and mixing, enhanced safety due to the small reaction volumes, and simplified scalability. flinders.edu.au

Although a specific continuous flow process for this compound is not detailed in readily available literature, the principles of flow chemistry are highly applicable to its synthesis. The Claisen condensation, for instance, could benefit from the precise temperature control and efficient mixing provided by a flow reactor, potentially minimizing side reactions and improving yield. Multi-step continuous flow systems have been successfully employed to improve the syntheses of active pharmaceutical ingredients (APIs), natural products, and other valuable chemicals. flinders.edu.au The generation of strained ring systems, such as cyclobutenes, has been demonstrated using continuous flow setups, highlighting the technology's utility for creating complex structures. almacgroup.com Such an approach could offer a more efficient and scalable route to this compound and its derivatives.

Metal-Free Synthetic Methodologies

The drive to reduce reliance on transition metals, which can be costly, toxic, and difficult to remove from final products, has spurred the development of metal-free synthetic routes. Organocatalysis, which uses small organic molecules as catalysts, is a primary pillar of these methodologies.

While a direct metal-free synthesis for the carbon backbone of this compound is not prominently documented, metal-free modifications of related β-keto esters are well-established. One such transformation is the asymmetric α-hydroxylation of β-keto esters. This reaction can be catalyzed by cinchona-alkaloid derivatives, introducing a hydroxyl group with high levels of stereocontrol without the use of any metal catalysts. acs.org For example, using dihydroquinine as a catalyst and cumyl hydroperoxide as the oxidant, various β-keto esters can be hydroxylated in high yields and with good enantioselectivity. acs.org This approach highlights how metal-free methods can be employed to create complex, chiral derivatives from a basic β-keto ester scaffold.

Table 1: Organocatalytic α-Hydroxylation of Various β-Keto Esters Data sourced from a study on organocatalytic hydroxylation. acs.org

| Substrate (β-Keto Ester) | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (% ee) |

| Ethyl benzoylacetate | Dihydroquinine | Cumyl hydroperoxide | 85 | 75 |

| Ethyl 2-oxo-4-phenylbutanoate | Dihydroquinine | Cumyl hydroperoxide | 90 | 80 |

| Ethyl 2-oxocyclopentanecarboxylate | Dihydroquinine | Cumyl hydroperoxide | 88 | 72 |

This demonstrates a powerful metal-free strategy for functionalizing the α-position of the β-keto ester moiety, a key structural feature in this compound.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

A highly relevant example is the biocatalytic synthesis of optically active α-cyclopropyl-pyruvates, which are structurally similar to the target molecule. A study has demonstrated a powerful biocatalytic strategy for cyclopropanation using an engineered myoglobin (B1173299) variant, Mb(H64V,V68G), as the catalyst and ethyl α-diazopyruvate as a carbene precursor. nih.gov This enzymatic approach allows for the highly diastereoselective and enantioselective construction of the cyclopropane ring attached to a ketoester functionality. nih.govresearchgate.net

The engineered enzyme facilitates the transfer of a carbene from the diazo compound to a variety of olefins, producing the corresponding cyclopropyl derivatives in high yields and with excellent optical purity (up to 99% ee). nih.govresearchgate.net This method provides a scalable, chemoenzymatic route to enantioenriched cyclopropanes that are valuable building blocks. nih.gov

Table 2: Chemoenzymatic Cyclopropanation of Alkenes with Ethyl α-Diazopyruvate Data from a biocatalytic study using an engineered myoglobin variant. nih.gov

| Alkene Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

| Styrene | 85 | >95:5 | 99 |

| 4-Methylstyrene | 82 | >95:5 | 99 |

| 4-Methoxystyrene | 78 | >95:5 | 98 |

| 2-Vinylpyridine | 66 | >95:5 | 99 |

This research showcases the potential of using engineered enzymes to synthesize complex molecules containing the cyclopropyl ketoester motif with exceptional precision, a strategy directly applicable to the synthesis of chiral versions of this compound.

Green Chemistry Principles in Synthesis

Green chemistry, or sustainable chemistry, is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. nih.govpnas.org The application of its principles is crucial for developing environmentally benign synthetic routes for specialty chemicals like this compound.

Applying green chemistry to the synthesis would involve several considerations:

Waste Prevention: Designing a synthesis where the majority of atoms from the reactants are incorporated into the final product (high atom economy).

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. reachemchemicals.com Some modern approaches focus on solvent-free reactions.

Catalysis: Employing catalytic reagents instead of stoichiometric ones. Both the organocatalytic and biocatalytic methods discussed previously are excellent examples of this principle, as the catalyst is used in small amounts and can often be recycled. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption, a key advantage of many biocatalytic processes. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than from petrochemicals.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Prevention | Design synthetic pathways to minimize byproducts and waste streams. |

| 3. Less Hazardous Chemical Syntheses | Avoid the use of highly toxic reagents like strong, corrosive bases where possible. |

| 5. Safer Solvents and Auxiliaries | Utilize water or bio-solvents instead of chlorinated hydrocarbons or other volatile organic compounds. |

| 6. Design for Energy Efficiency | Employ chemoenzymatic methods that operate at or near room temperature and atmospheric pressure. |

| 9. Catalysis | Use organocatalysts or enzymes to improve reaction efficiency and reduce waste, as they are effective in small quantities. |

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Beta-Dioxo Butanoate Moiety

The beta-dioxo butanoate moiety is the primary site of reactivity in Ethyl 4-cyclopropyl-2,4-dioxobutanoate. The presence of two carbonyl groups flanking a methylene (B1212753) group results in heightened acidity of the α-hydrogens and susceptibility of the carbonyl carbons to nucleophilic attack.

Electrophilic and Nucleophilic Reaction Pathways

The carbon framework of the beta-dioxo butanoate moiety offers both nucleophilic and electrophilic centers. The α-carbon, situated between the two carbonyl groups, is readily deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and acylation.

Conversely, the carbonyl carbons are electrophilic and are susceptible to attack by nucleophiles. This dual reactivity allows for a wide range of chemical transformations.

Tautomerism Studies: Keto-Enol Equilibria

Like other β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. youtube.com

The equilibrium position is influenced by factors such as the solvent and temperature. masterorganicchemistry.com In non-polar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond, whereas in polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding. masterorganicchemistry.com

Decarboxylation Reactions

Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, the resulting β-keto acid is susceptible to decarboxylation upon heating. This reaction proceeds through a cyclic transition state, leading to the formation of cyclopropyl (B3062369) methyl ketone and carbon dioxide. This decarboxylation is a common and synthetically useful reaction for β-keto acids.

Condensation Reactions with Amines and Alcohols

The carbonyl groups of this compound can undergo condensation reactions with primary amines to form enamine derivatives. These reactions are typically catalyzed by an acid and involve the formation of a carbinolamine intermediate followed by dehydration. Similarly, reactions with alcohols can lead to the formation of acetals and ketals, although these reactions are generally less common for β-dicarbonyl compounds under standard conditions. A related compound, ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate, is known to react with amines to form amides. evitachem.com

| Reactant | Product Type | Reaction Conditions |

| Primary Amine | Enamine | Acid catalyst, removal of water |

| Alcohol | Acetal/Ketal | Acid catalyst, anhydrous conditions |

Reduction Reactions of Ketone Functionalities

The ketone functionalities in this compound can be selectively reduced using various reducing agents. The choice of reagent determines the outcome of the reaction. For instance, sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone groups to the corresponding secondary alcohols. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketones and the ester group.

Studies on similar molecules, such as ethyl 4-phenyl-2,4-dioxobutyrate, have shown that chemo- and enantioselective reductions can be achieved using biocatalysts like baker's yeast. researchgate.net This suggests that similar selective reductions might be possible for this compound.

| Reducing Agent | Expected Product |

| Sodium Borohydride (NaBH₄) | Ethyl 4-cyclopropyl-2-hydroxy-4-oxobutanoate and/or Ethyl 4-cyclopropyl-4-hydroxy-2-oxobutanoate |

| Lithium Aluminum Hydride (LiAlH₄) | 4-cyclopropylbutane-1,2,4-triol |

Reactions Involving the Cyclopropyl Ring System

The cyclopropyl ring in this compound is an interesting functional group that can participate in a variety of chemical transformations, primarily involving ring-opening reactions due to its inherent ring strain. The presence of the adjacent ketone group activates the cyclopropyl ring towards certain reactions.

The Simmons-Smith reaction is a well-known method for forming cyclopropane (B1198618) rings from alkenes. marquette.eduyoutube.com Reactions involving the cyclopropyl ring of the target compound are less common but can be induced under specific conditions. For instance, in the presence of strong acids or certain transition metal catalysts, the cyclopropane ring can undergo cleavage. These reactions often proceed through carbocationic intermediates and can lead to the formation of rearranged products. The specific outcome of such reactions would depend on the reaction conditions and the reagents employed.

Ring-Opening Reactions and Derivatization

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, and catalytic environments. These reactions often proceed via the formation of reactive intermediates, which can then be trapped by nucleophiles or undergo further rearrangements to yield a variety of derivatized products.

One common pathway for the derivatization of cyclopropyl ketones involves a ring-opening/recyclization cascade. For instance, cyclopropyl aryl ketones have been shown to undergo uncatalyzed cascade reactions to form indenones and fluorenones. The reaction is believed to proceed through a zwitterionic intermediate formed by the cleavage of the cyclopropane ring, which then undergoes intramolecular cyclization.

Lewis acids can also mediate the ring-opening of cyclopropyl ketones. For example, the reaction of 2-aryl-1-(1-phenylcyclopropyl)ethanones with diethyl 2-oxomalonate in the presence of TMSOTf leads to the formation of spiro-γ-lactone derivatives. This transformation involves a nucleophilic ring-opening of the cyclopropane by water, followed by an aldol-type reaction and subsequent transesterification.

Furthermore, donor-acceptor cyclopropanes, a category to which this compound belongs, can be activated under basic conditions. For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates undergo a homo-Michael addition with nitro compounds promoted by TBAF and N-methylmorpholine. This reaction proceeds through the formation of a p-quinone methide intermediate after the ring-opening of the cyclopropane.

Derivatization can also occur without ring-opening. For example, the ketone functionality can undergo asymmetric transfer hydrogenation. Cyclopropyl-functionalized ketones have been shown to be excellent substrates for such reactions, yielding the corresponding chiral alcohols with high enantioselectivity.

Stability and Strain Energy Considerations of the Cyclopropyl Group

The cyclopropyl group is characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, estimated to be around 27.5 kcal/mol for cyclopropane itself, is a key determinant of its chemical reactivity. The heat of formation of gaseous cyclopropane has been determined to be +12.74 ± 0.14 kcal/mole at 25°C. nist.gov The heat of isomerization of gaseous cyclopropane to propylene (B89431) is -7.86 ± 0.1S kcal/mole at 25°C. nist.gov

In this compound, the cyclopropyl group is adjacent to a carbonyl group. This arrangement allows for electronic interactions between the strained ring and the pi-system of the carbonyl group. The cyclopropyl group can act as a donor in hyperconjugation, which can stabilize adjacent carbocations. This electronic interaction can influence the stability of the molecule and its reactivity in various transformations.

Computational studies on cyclopropyl carbenes have shown that a cyclopropyl group stabilizes a carbene more than an isopropyl group by nearly 9 kcal/mol, highlighting the electronic stabilizing effect of the cyclopropyl ring. libretexts.org This stabilization is attributed to the effective hyperconjugation of the cyclopropyl group with the singlet carbene.

The stability of the cyclopropyl ring in this compound is a balance between its inherent strain, which favors ring-opening, and the electronic stabilization it provides to the adjacent carbonyl group. The outcome of a reaction, whether it proceeds with retention or opening of the ring, will depend on the specific reaction conditions and the nature of the reagents involved.

Mechanistic Studies of Key Transformations

Detailed Reaction Mechanisms for Derivatization

The derivatization of this compound can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the attacking reagent.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the carbonyl oxygen of the cyclopropyl ketone can be protonated, increasing the electrophilicity of the carbonyl carbon. This can facilitate the cleavage of one of the cyclopropane C-C bonds, leading to a carbocationic intermediate. This intermediate can then be attacked by a nucleophile. For aryl cyclopropyl ketones, this can lead to cyclization reactions, forming tetralones. The proposed mechanism involves the formation of a cationic intermediate that undergoes intramolecular electrophilic aromatic substitution.

Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the carbonyl oxygen, activating the cyclopropyl ketone towards nucleophilic attack and ring-opening. In the case of donor-acceptor cyclopropanes, Lewis acid coordination to the acceptor groups facilitates nucleophilic attack at the donor-substituted carbon, leading to a 1,3-zwitterionic intermediate. This intermediate can then react with various electrophiles or undergo cyclization.

Base-Catalyzed/Promoted Ring-Opening: Under basic conditions, an enolate can be formed from the dicarbonyl moiety of this compound. For certain substituted donor-acceptor cyclopropanes, base-promoted ring-opening can occur through the formation of a quinone methide intermediate, which is then attacked by a nucleophile. rsc.org

Transition Metal-Catalyzed Reactions: Transition metals can mediate a variety of transformations of cyclopropyl ketones. For example, nickel-catalyzed cycloaddition of cyclopropyl ketones with enones is proposed to proceed through an oxidative addition of the nickel catalyst to the cyclopropane ring, forming a nickelacyclohexanone intermediate. This intermediate can then undergo reductive elimination to afford the cyclopentane (B165970) product. In Rh-catalyzed [4+1] reactions of cyclopropyl-capped dienes, the reaction is initiated by oxidative cyclization of the rhodium catalyst with the diene, which releases the ring strain of the cyclopropane. pku.edu.cn

Kinetic and Thermodynamic Analysis of Reactions

The kinetics of the ring-opening of cyclopropylcarbinyl radicals have been measured directly by laser flash photolysis. For an ester-substituted cyclopropylcarbinyl radical, the ring-opening reaction is fast, and the kinetics can be influenced by the solvent. acs.org

The thermal isomerization of cyclopropane to propene has been extensively studied, with an experimental activation energy of approximately 65 kcal/mol. acs.org While this is a simple system, it provides a baseline for the energy required to cleave the cyclopropane ring thermally. In more complex molecules like this compound, the presence of functional groups would be expected to lower this activation barrier.

Below is a table summarizing computational data for related cyclopropyl systems:

| Reaction Type | System | Calculated Activation Barrier (kcal/mol) | Reference |

| SmI2-catalyzed coupling | Phenyl cyclopropyl ketone | 24.6 | acs.org |

| SmI2-catalyzed coupling | Cyclohexyl cyclopropyl ketone | 25.4 | acs.org |

| Thermal isomerization | Cyclopropane to propene | ~65 (experimental) | acs.org |

| Rh-catalyzed [4+1] cycloaddition (TS2) | Cyclopropyl-capped diene | 18.6 | pku.edu.cn |

| Rh-catalyzed [4+1] cycloaddition (TS3) | Cyclopropyl-capped diene | higher than TS2 | pku.edu.cn |

This table presents data from computational studies on model systems and should be considered as illustrative of the energetic landscape of reactions involving cyclopropyl ketones.

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalyst and reagents is crucial in directing the reactivity of this compound, determining whether the reaction proceeds with ring-opening or derivatization of the existing functionalities.

Lewis Acids: Lewis acids such as Sc(OTf)3, TMSOTf, and Ti(O-iPr)4 can promote ring-opening reactions by coordinating to the carbonyl groups, thereby activating the cyclopropane ring towards nucleophilic attack. The nature of the Lewis acid can influence the diastereoselectivity of cycloaddition reactions of donor-acceptor cyclopropanes.

Brønsted Acids: Brønsted acids can also catalyze ring-opening reactions, typically by protonating a carbonyl group and initiating a cationic cascade. The strength of the acid can influence the reaction pathway and product distribution.

Transition Metals: Transition metal catalysts, such as those based on rhodium, nickel, and palladium, are versatile in promoting various transformations. Rhodium catalysts have been used for [4+1] and hetero-[5+2] cycloadditions involving cyclopropyl groups. pku.edu.cnresearchgate.net Nickel catalysts can mediate the dimerization and crossed [3+2] cycloaddition of cyclopropyl ketones with enones. acs.org The ligand environment around the metal center can significantly influence the stereochemical outcome of these reactions.

Bases: Bases can be used to generate enolates from the dicarbonyl moiety, which can then participate in various alkylation and condensation reactions. In specific cases, bases can also promote the ring-opening of donor-acceptor cyclopropanes. rsc.org

Nucleophiles and Electrophiles: The nature of the nucleophile or electrophile will determine the type of derivative formed. Strong nucleophiles can attack the carbonyl carbons, while in the presence of an activating catalyst, they can also induce ring-opening. The steric and electronic properties of the reagents play a significant role in the regioselectivity and stereoselectivity of these reactions.

Derivatives and Analogues of Ethyl 4 Cyclopropyl 2,4 Dioxobutanoate

Structural Modifications and Design Strategies

The design of derivatives and analogues focuses on several key areas of the molecule: the ester group, the carbon backbone, and the cyclopropyl (B3062369) ring. Each modification employs specific synthetic strategies to achieve the desired chemical structure.

One of the most direct modifications is the alteration of the ester group. Replacing the ethyl group with other alkyl or aryl groups can influence the compound's reactivity and physical properties. The methyl analogue, Methyl 4-cyclopropyl-2,4-dioxobutanoate, is a primary example of this strategy. scbt.com

The synthesis of such analogues typically follows standard procedures for creating β-ketoesters, such as the Claisen condensation. For instance, the synthesis of the methyl derivative can be achieved through the condensation of dimethyl oxalate (B1200264) with 1-cyclopropylethanone. chemsrc.com This reaction provides a direct route to the methyl ester analogue, bypassing the need for transesterification of the parent ethyl ester.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 21080-80-8 | C₉H₁₂O₄ | 184.19 |

| Mthis compound | 167408-67-5 | C₈H₁₀O₄ | 170.16 |

The introduction of halogen atoms onto the butanoate backbone can significantly alter the electronic properties and reactivity of the molecule. Halogenation at the α-position (C2) or between the carbonyl groups (C3) are common strategies.

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate : This derivative introduces a chlorine atom on the carbon situated between the two carbonyl groups. chemscene.com This modification is expected to influence the enolization behavior and acidity of the central methylene (B1212753) protons.

Ethyl 4-cyclopropyl-2,2-difluoro-3-oxobutanoate : While specific synthesis data for this exact compound is limited, the preparation of structurally similar compounds provides insight into potential synthetic routes. For example, the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate is achieved via the condensation of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. chemicalbook.com A similar strategy, perhaps using a cyclopropyl-containing starting material, could foreseeably be employed to synthesize the target difluoro derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate | 942852-90-6 | C₈H₉ClO₄ | 204.61 |

Modifying the cyclopropyl ring itself offers another avenue for creating analogues. Introducing substituents on the three-membered ring can impact the molecule's steric and electronic profile. An example of this is Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate, where a methyl group is appended to the cyclopropyl moiety. bldpharm.com

The synthesis of such compounds requires the use of substituted cyclopropyl starting materials. For instance, the synthesis could begin with a methyl-substituted cyclopropyl methyl ketone, which would then be elaborated into the final diketoester structure through condensation reactions similar to those used for the parent compound.

Altering the length of the carbon chain or the nature of the substituents along it represents a broader class of modifications. While direct homologues (e.g., with five or six carbons in the main chain) are synthetically accessible, modifications to the existing four-carbon chain are also prevalent. Analogues such as Ethyl 4-cyclopropyl-3-oxobutanoate and Ethyl 4-cyclopropyl-2-oxobutanoate represent the removal of one of the keto functionalities, which simplifies the structure and alters its chemical behavior. nih.govnih.gov These compounds can be prepared through synthetic routes that specifically generate a single keto group at the desired position.

Synthesis of Heterocyclic Compounds Utilizing this compound as a Precursor

The 1,4-dicarbonyl arrangement in this compound makes it an ideal starting material for the synthesis of five-membered heterocyclic rings through condensation reactions.

The Paal-Knorr synthesis is a classic and powerful method for converting 1,4-dicarbonyl compounds into pyrroles. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. organic-chemistry.org

In the context of this compound, its reaction with a primary amine (R-NH₂) would proceed via the initial formation of a hemiaminal at one carbonyl group, followed by cyclization and subsequent dehydration to form the aromatic pyrrole (B145914) ring. The resulting product would be a substituted pyrrolone, specifically a 5-cyclopropyl-2-ethoxycarbonyl-1-(R)-pyrrol-3(2H)-one, or its tautomers. The reaction mechanism involves the amine attacking the two carbonyl groups, leading to a ring formation, which is the rate-determining step, followed by the elimination of two water molecules to yield the pyrrole derivative. alfa-chemistry.com The versatility of the Paal-Knorr synthesis allows for the creation of a diverse library of pyrrolone derivatives by simply varying the primary amine used in the reaction. organic-chemistry.org

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound is a prime example of its utility. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are readily formed through the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) and its derivatives. mdpi.comnih.govmdpi.com In this context, this compound serves as the 1,3-dicarbonyl precursor.

The reaction typically proceeds by treating the butanoate with a substituted or unsubstituted hydrazine. The presence of two carbonyl groups in the starting material allows for the formation of the pyrazole ring. The reaction can lead to two potential regioisomers, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks. However, the electronic and steric differences between the cyclopropyl ketone and the ethyl ester keto group can influence the regioselectivity of the reaction, often favoring one isomer over the other. nih.gov The versatility of this method allows for the creation of a diverse library of pyrazole derivatives by simply varying the hydrazine reactant. mdpi.comnih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Precursor | Reagent | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| This compound | Hydrazine (or its derivatives) | Substituted Pyrazole | Cyclocondensation |

Isoxazole (B147169) Derivatives

Similar to pyrazole synthesis, this compound can be used to generate isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. The most common method for synthesizing isoxazoles from a 1,3-dicarbonyl compound is through a condensation reaction with hydroxylamine (B1172632). nih.gov

The reaction of this compound with hydroxylamine hydrochloride leads to the formation of a 3-cyclopropyl-5-(ethoxycarbonyl)isoxazole or a related isomer. The regiochemical outcome is dependent on the reaction conditions and the initial site of nucleophilic attack by the hydroxylamine. Alternative synthetic routes to isoxazoles, such as 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes, also highlight the broad synthetic potential of this class of compounds, although this is a more indirect application of the initial butanoate structure. nih.govedu.krdnih.govorganic-chemistry.org

Pyridone and Piperidinedione Derivatives

The reactivity of this compound extends to the synthesis of six-membered nitrogen-containing heterocycles like pyridones and piperidinediones. These derivatives can be synthesized through condensation reactions with ammonia or primary amines, often followed by cyclization. For instance, reaction with an appropriate amine could lead to the formation of an enamine, which can then undergo intramolecular cyclization to form a pyridone ring.

The synthesis of piperidinedione derivatives can be envisioned through Michael addition reactions followed by cyclization. The dicarbonyl functionality of the butanoate provides the necessary electrophilic sites for these transformations, making it a valuable building block for these more complex heterocyclic systems.

Quinolone Hybrids

Quinolones are a class of bicyclic compounds with a broad range of applications. mdpi.com The synthesis of quinolone hybrids incorporating the cyclopropyl-dioxobutanoate moiety represents an advanced application of this chemical. A common method for quinolone synthesis is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. mdpi.compreprints.org

This compound can act as the β-ketoester component in this reaction. By reacting it with various substituted anilines, a range of N-aryl enamines can be formed, which upon heating, cyclize to form 4-quinolone derivatives. This approach allows for the creation of hybrid molecules that combine the structural features of quinolones with the cyclopropyl group from the starting material. arkat-usa.org The concept of molecular hybridization is a key strategy in developing new compounds, aiming to integrate different pharmacophores into a single molecule. nih.gov

Table 2: Overview of Synthesized Heterocyclic Derivatives

| Derivative Class | Key Reagents | Synthetic Method |

|---|---|---|

| Pyrazoles | Hydrazines | Cyclocondensation |

| Isoxazoles | Hydroxylamine | Condensation |

| Pyridones | Amines/Ammonia | Condensation/Cyclization |

| Quinolones | Anilines | Gould-Jacobs Reaction |

Structure-Activity Relationship (SAR) Studies of Derivatives

Impact of Structural Variations on Chemical Reactivity

The chemical reactivity of derivatives synthesized from this compound is significantly influenced by their structural features.

The Cyclopropyl Group: This small, strained ring impacts the electronic properties and steric hindrance around the adjacent carbonyl group. This can direct the regioselectivity of cyclization reactions, as seen in the formation of pyrazoles and isoxazoles. Its presence in the final heterocyclic product also offers a site for further chemical modification.

The Ester Group: The ethyl ester functionality in the original molecule is often retained in the heterocyclic product. This group serves as a versatile chemical handle for subsequent reactions, such as hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol. These transformations are crucial for building more complex molecules.

The Heterocyclic Core: The nature of the synthesized ring (pyrazole, isoxazole, pyridone, etc.) dictates the fundamental chemical properties of the derivative. The aromaticity of pyrazole and isoxazole rings confers stability, while the pyridone ring has its own distinct reactivity patterns. Substituents introduced on these rings during synthesis (e.g., from the choice of hydrazine or aniline) further modulate their electronic properties and reactivity.

Correlations between Molecular Structure and Synthetic Utility

The synthetic utility of these derivatives is directly correlated with their molecular structure. The combination of the cyclopropyl moiety, the ester group, and the specific heterocyclic system creates a molecule with multiple reactive sites and a defined three-dimensional shape.

The presence of different functional groups allows for selective and sequential chemical modifications, making these derivatives valuable intermediates in multi-step syntheses. For example, the ester can be modified without affecting the pyrazole ring under certain conditions, and vice-versa. This "orthogonality" in reactivity is highly desirable in organic synthesis. The ability to generate a wide array of substituted heterocycles by simply changing one of the initial reactants (e.g., the hydrazine or aniline) makes this a powerful strategy for creating chemical libraries for various research applications. The rigid framework of the heterocyclic rings, combined with the specific stereoelectronic properties of the cyclopropyl group, makes these molecules useful scaffolds for designing compounds with specific target interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. These methods are based on solving the Schrödinger equation, providing insights that are often difficult to obtain through experimental means alone.

A fundamental aspect of understanding a molecule is to determine its electronic structure. This involves mapping the distribution of electrons within the molecule, which dictates its chemical bonds, geometry, and reactivity. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for this purpose.

For Ethyl 4-cyclopropyl-2,4-dioxobutanoate, these calculations would reveal the nature of the covalent bonds, including the electron density distribution around the carbonyl groups, the cyclopropyl (B3062369) ring, and the ethyl ester moiety. Analysis of the molecular orbitals would highlight the regions of high and low electron density, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Method of Calculation |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| Total Energy | -689.123 Hartrees | DFT/B3LYP/6-31G |

| Mulliken Atomic Charges | C1: +0.45, O1: -0.52 | DFT/B3LYP/6-31G* |

Note: The data in this table is hypothetical and serves as an illustration of what quantum chemical calculations would yield. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, identifying the HOMO and LUMO would pinpoint the most reactive sites. It is plausible that the HOMO would be localized on the oxygen atoms of the carbonyl groups, while the LUMO might be centered on the carbon atoms of these groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Electron-donating capability |

| LUMO | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity |

Note: The data in this table is hypothetical. Specific computational studies are required to determine the actual FMO energies.

Quantum chemical calculations can be used to model the entire pathway of a chemical reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate.

For a molecule like this compound, one could model its hydrolysis, its reaction with a nucleophile, or its potential rearrangements. Such modeling would provide a detailed, step-by-step understanding of the reaction mechanism.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering insights into the conformational dynamics and the influence of the environment.

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. This compound has several rotatable bonds, which allows for a range of possible conformations.

MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties. The presence of the cyclopropyl group may impose certain steric constraints, influencing the preferred conformations.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can affect a molecule's conformation, reactivity, and stability through various interactions, such as hydrogen bonding and electrostatic interactions.

As this compound is a β-dicarbonyl compound, it can exist in keto and enol tautomeric forms. The equilibrium between these forms is often highly dependent on the solvent. In polar, protic solvents, the keto form is generally favored, while in nonpolar solvents, the enol form, stabilized by an internal hydrogen bond, can be more prevalent.

MD simulations, using explicit solvent models, can be performed to study these solvent effects in detail. By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), one can observe how the solvent molecules arrange themselves around the solute and how this affects its structure and dynamics.

Spectroscopic Data Prediction and Validation

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. By modeling the behavior of a molecule in various energetic states, it is possible to compute data that can be compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This comparison is crucial for confirming the structure and understanding the electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective at predicting the NMR chemical shifts (δ) of carbon (¹³C) and proton (¹H) nuclei. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR shielding tensors, which are then converted to chemical shifts using a reference standard like Tetramethylsilane (TMS). researchgate.net

For this compound, theoretical calculations would involve first finding the molecule's lowest energy conformation, followed by GIAO-DFT calculations to predict the chemical shifts for each unique carbon and proton. nih.gov These predicted values are invaluable for assigning the signals in an experimental spectrum. The accuracy of these predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.net A comparison between calculated and experimental shifts, often evaluated using the mean absolute error, serves to validate the proposed structure. nih.gov

Table 1: Representative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical chemical shift ranges and computational methodologies. Specific values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Cyclopropyl CH | ~15-25 | ~1.5-2.5 |

| Cyclopropyl CH₂ | ~5-15 | ~0.8-1.2 |

| Methylene (B1212753) (adjacent to C=O) | ~45-55 | ~3.0-3.5 |

| Ethyl CH₂ | ~60-70 | ~4.0-4.5 |

| Ethyl CH₃ | ~10-20 | ~1.2-1.6 |

| Keto C=O | ~190-205 | - |

| Ester C=O | ~165-175 | - |

| α-Carbon (between C=O) | ~85-95 | ~5.5-6.0 (enol form) or ~3.5-4.0 (keto form) |

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared absorption spectrum of a molecule. researchgate.net These calculations identify the fundamental vibrational modes and their corresponding frequencies, which correlate to the peaks observed in an experimental FTIR spectrum. For this compound, this analysis would highlight characteristic stretching and bending frequencies for its key functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretch (Alkyl/Cyclopropyl) | 2850-3000 | -CH₃, -CH₂, Cyclopropyl |

| C=O Stretch (Ketone) | 1700-1725 | Cyclopropyl-C=O, -CH₂-C=O |

| C=O Stretch (Ester) | 1735-1750 | -O-C=O |

| C-O Stretch (Ester) | 1150-1250 | C-O |

| Cyclopropyl Ring Deformation | 1000-1050 | C-C |

Computational mass spectrometry can help predict the fragmentation patterns of a molecule under electron impact (EI-MS) or electrospray ionization (ESI-MS). The molecular ion (M⁺) is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation pathways provides a fingerprint for the molecule's structure.

For this compound (M.W. 184.19), several key fragmentation pathways can be predicted based on its functional groups:

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This could lead to the loss of the ethyl group (-CH₂CH₃, 29 Da) or the ethoxy group (-OCH₂CH₃, 45 Da) from the ester moiety. Cleavage adjacent to the cyclopropyl ketone could result in the loss of the cyclopropyl group (C₃H₅, 41 Da).

McLafferty Rearrangement: While less straightforward due to the structure, a hydrogen rearrangement from the ethyl group to one of the carbonyl oxygens could occur, leading to the elimination of a neutral molecule like ethene (C₂H₄, 28 Da).

Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo rearrangement or fragmentation, a process that has been observed in the mass spectra of other cyclopropyl-containing compounds. nih.gov This could involve complex pathways leading to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Loss | Fragmentation Pathway |

| 155 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |

| 143 | [M - C₃H₅]⁺ | α-Cleavage (loss of cyclopropyl radical) |

| 139 | [M - OCH₂CH₃]⁺ | α-Cleavage (loss of ethoxy radical) |

| 111 | [C₃H₅CO-CH₂CO]⁺ | Cleavage of the ester group |

| 69 | [C₃H₅CO]⁺ | Cleavage at the α-carbon |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Machine Learning and AI in Compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are providing new avenues for accelerating chemical research. rsc.org By training algorithms on vast datasets of known chemical reactions and molecular properties, AI models can make powerful predictions about the behavior of new or understudied compounds. nih.gov

Predictive models can forecast the reactivity of this compound in various chemical environments. Computational studies on similar β-keto esters have used DFT to calculate reactivity descriptors that predict how these molecules will interact with biological nucleophiles. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

The value of a compound in organic synthesis is often measured by its ability to serve as a versatile building block, providing a foundation for the efficient construction of more elaborate molecules. Ethyl 4-cyclopropyl-2,4-dioxobutanoate excels in this capacity due to its densely functionalized structure. The cyclopropyl (B3062369) ketone offers a unique blend of stability and reactivity, making it a valuable synthon for introducing the cyclopropyl moiety into larger structures, a common motif in many biologically active compounds. nbinno.com Meanwhile, the β-dicarbonyl portion of the molecule is a classic and powerful tool for forming a wide array of carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most powerful applications of 1,3-dicarbonyl compounds is in the synthesis of heterocyclic systems. nih.gov this compound is an ideal precursor for a variety of complex heterocyclic architectures. Through condensation reactions with dinucleophiles, it can be converted into five- or six-membered rings. For instance, reaction with hydrazine (B178648) or its derivatives would predictably yield cyclopropyl-substituted pyrazoles, while reaction with hydroxylamine (B1172632) would lead to isoxazoles. These reactions, based on well-established principles like the Knorr pyrazole (B372694) synthesis, demonstrate the compound's potential to generate diverse molecular scaffolds from a single starting material.

Furthermore, ketoesters are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, which are fundamental for building polycyclic systems. rsc.org The dienophilic or heterodienophilic nature of the ketoester functionality within this compound allows it to be a key component in strategies aimed at creating intricate, three-dimensional molecular frameworks.

| Reagent | Resulting Heterocycle |

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole (B147169) |

| Amidines | Pyrimidine (B1678525) |

| Urea / Thiourea | Pyrimidone / Thioxopyrimidone |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. β-Ketoesters are common participants in MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction.

This compound is structurally well-suited for use in MCRs. For example, in a pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, two equivalents of a β-ketoester are condensed with hydrazine and an aldehyde. nih.gov The application of this methodology using this compound would provide a direct route to complex molecules bearing two cyclopropyl-pyrazole units, highlighting its potential in diversity-oriented synthesis for drug discovery.

Synthesis of Natural Products and Analogues

The synthesis of natural products remains a primary driver of innovation in organic chemistry. Vicinal ketoesters, a class to which this compound belongs, are valuable intermediates in the synthesis of complex natural products due to their high density of functional groups. beilstein-journals.orgnih.gov Additionally, the cyclopropane (B1198618) ring is a recurring structural motif in a wide range of natural products, including terpenoids and alkaloids, prized for both their unique biological activities and challenging structures. rsc.org

In the context of total synthesis, this compound can be envisioned as a key building block for natural products containing a cyclopropyl group. Its vicinal ketoester functionality allows for stereocontrolled transformations like aldol (B89426) additions or Mannich reactions to build out complex side chains. nih.gov For example, the α-keto group could react with an enolate to form a new carbon-carbon bond, while the adjacent ester provides a handle for further transformations like reduction, amidation, or lactonization.

In some natural product syntheses, the strategic cleavage of a cyclopropane ring is used to reveal other functional groups or to facilitate a key skeletal rearrangement. rsc.org Derivatives of this compound could be employed in such strategies, where the cyclopropyl group is carried through several steps before being opened under acidic or thermal conditions to complete the carbon framework of the target molecule.

Semisynthesis involves the chemical modification of a naturally occurring compound to produce a new molecule with altered properties. This approach is common in medicinal chemistry to create analogues of a parent compound. This compound could be used as a reagent to modify a pre-existing natural product scaffold. For instance, a nucleophilic site on a complex molecule could be acylated by the ester group of the title compound, thereby appending the cyclopropyl-dioxobutanoate side chain. This modification could significantly impact the biological activity of the parent molecule, leading to the development of new therapeutic leads.

Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it an attractive substrate for the development of new synthetic reactions. The presence of two electronically distinct carbonyl groups—a ketone conjugated to a cyclopropyl ring and an α-keto group adjacent to an ester—presents a challenge and an opportunity for regioselective catalysis. A new catalyst could be developed to selectively functionalize one carbonyl group in the presence of the other, opening up new avenues for synthetic control.

Furthermore, compounds like β,γ-unsaturated α-ketoesters have been used to develop novel catalytic asymmetric annulation and cycloaddition reactions. nih.gov The structure of this compound, with its combination of a strained ring and multiple carbonyl groups, could inspire the design of novel cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly construct complex polycyclic systems.

Catalytic Applications

The reactivity of this compound can be effectively harnessed through various catalytic methods to construct intricate molecular architectures. Its utility is most prominent in the synthesis of heterocyclic systems, where it serves as a key precursor.

The Knorr pyrazole synthesis and related cyclocondensation reactions are prime examples of its catalytic applications. In these reactions, the dicarbonyl moiety of this compound reacts with hydrazine derivatives. The reaction is typically catalyzed by acids (such as acetic acid) or bases and proceeds via a condensation-cyclization sequence to afford substituted pyrazoles. The cyclopropyl and ester groups of the starting material become substituents on the resulting pyrazole ring, allowing for the generation of a library of compounds with diverse functionalities.

Similarly, this compound can be employed in the synthesis of other five- and six-membered heterocycles. For instance, reaction with hydroxylamine under acidic or basic conditions can yield isoxazoles. Condensation with ureas or thioureas provides access to pyrimidine and thiopyrimidine scaffolds, which are core structures in many biologically active molecules. The Biginelli and Hantzsch reactions, classic multicomponent reactions, can also potentially utilize this compound or its derivatives to produce dihydropyrimidinones and dihydropyridines, respectively. These reactions are often catalyzed by Brønsted or Lewis acids.

Below is a table summarizing potential catalytic applications of this compound in the synthesis of various heterocyclic systems.

| Reaction | Reagent(s) | Catalyst | Product |

| Pyrazole Synthesis | Hydrazine or substituted hydrazines | Acetic Acid, Mineral Acids | Substituted pyrazoles |

| Isoxazole Synthesis | Hydroxylamine | Acid or Base | Substituted isoxazoles |

| Pyrimidine Synthesis | Urea or Thiourea | Acid or Base | Substituted pyrimidines |

| Biginelli Reaction | An aldehyde, Urea or Thiourea | Brønsted or Lewis Acid | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | An aldehyde, Ammonia (B1221849) | Acetic Acid or no catalyst | Dihydropyridine |

Stereoselective and Regioselective Transformations

The distinct electronic and steric environments of the two carbonyl groups in this compound allow for the possibility of regioselective and stereoselective transformations.

Regioselectivity:

In reactions involving nucleophilic attack, the two carbonyl carbons present different levels of electrophilicity. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Furthermore, the ketone adjacent to the methylene (B1212753) group is sterically more accessible than the one flanked by the cyclopropyl group. This inherent difference can be exploited to achieve regioselective reactions.

For instance, in the synthesis of pyrazoles from unsymmetrical β-diketones and substituted hydrazines, two regioisomeric products are possible. The control of reaction conditions, such as pH and temperature, can influence the site of initial nucleophilic attack by the hydrazine, thus favoring the formation of one regioisomer over the other. The specific regiochemical outcome will depend on the interplay of steric and electronic factors of both reactants.

The following table illustrates the potential for regioselectivity in the reaction of this compound with a generic substituted hydrazine.

| Reactant | Potential Regioisomers | Factors Influencing Selectivity |

| This compound + R-NHNH₂ | Isomer A and Isomer B | pH, Temperature, Solvent, Nature of R group |

Stereoselectivity:

While there are no specific reports on stereoselective reactions involving this compound in the reviewed literature, the potential for such transformations exists. Asymmetric catalysis could be employed to introduce chirality. For example, the asymmetric reduction of one of the ketone functionalities using a chiral catalyst (e.g., a transition metal complex with a chiral ligand like BINAP) could lead to the formation of chiral β-hydroxy ketones. These chiral building blocks are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Another avenue for stereoselectivity is through substrate control, where the existing cyclopropyl group could direct the stereochemical outcome of reactions at adjacent centers, although this would likely require specific reaction conditions and reagents.

Future Perspectives and Emerging Research Areas

Integration with Flow Chemistry and Automation

The synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a prime candidate for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for higher yields and purity. The precise control over parameters such as temperature, pressure, and reaction time in a flow reactor can be particularly beneficial for optimizing the synthesis of this dioxobutanoate derivative.

Automated systems can further streamline the synthetic process, from reagent delivery and reaction monitoring to purification and analysis. The implementation of such technologies could significantly accelerate the exploration of the chemical space around this compound and its derivatives, facilitating high-throughput screening for various applications.

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, higher reproducibility, potential for process intensification. |

| Automated Synthesis | High-throughput screening of reaction conditions, reduced manual intervention, integrated purification and analysis. |

Exploration of Novel Catalytic Systems

Future research will likely focus on the development of novel catalytic systems to enhance the efficiency and selectivity of the synthesis of this compound. The classical Claisen condensation, a key reaction in its synthesis, can be improved by exploring new catalysts that offer milder reaction conditions and greater functional group tolerance.

Areas of interest include the use of organocatalysts, transition metal catalysts, and nanocatalysts. For instance, the development of chiral catalysts could open avenues for the asymmetric synthesis of derivatives of this compound, which is of significant interest in medicinal chemistry. Furthermore, exploring biocatalytic routes using engineered enzymes could offer a highly selective and environmentally benign approach to its synthesis.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and dynamic properties of this compound necessitates the application of advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR provide basic structural information, more sophisticated methods are required for a deeper analysis.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and to elucidate through-bond connectivities. wikipedia.org Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), can provide precise molecular weight determination and fragmentation analysis, aiding in structural confirmation. For complex mixtures or in-situ reaction monitoring, the use of fast 2D NMR techniques is a promising area of investigation. europeanpharmaceuticalreview.com

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, unambiguous assignment of proton and carbon signals, through-bond correlations. wikipedia.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, elemental composition analysis, fragmentation patterns. |

| Fast 2D NMR | Real-time reaction monitoring, analysis of complex mixtures. europeanpharmaceuticalreview.com |

Development of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, the development of sustainable synthesis routes for this compound is a critical future perspective. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Theoretical and Computational Advancements

Theoretical and computational chemistry will play a pivotal role in advancing the understanding of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of the molecule. Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and synthetic pathways.

Molecular modeling and simulation techniques can be used to predict the physicochemical properties of the compound and its interactions with biological targets, which is particularly relevant for its potential applications in drug discovery. Computational screening of virtual libraries of derivatives can also accelerate the identification of new compounds with desired properties.